molecular formula C13H17NOS B13993218 Thiocarbanilic acid, S-cyclohexyl ester CAS No. 5394-12-7

Thiocarbanilic acid, S-cyclohexyl ester

Cat. No.: B13993218
CAS No.: 5394-12-7
M. Wt: 235.35 g/mol
InChI Key: CRHJWMVJRUJZQI-UHFFFAOYSA-N
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Description

Thiocarbanilic acid, S-cyclohexyl ester is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocarbanilic acid, S-cyclohexyl ester can be synthesized through the esterification of thiocarbanilic acid with cyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Thiocarbanilic acid, S-cyclohexyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield thiocarbanilic acid and cyclohexanol.

    Reduction: Reduction of the ester can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

    Substitution: Nucleophilic acyl substitution reactions may involve the use of nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Thiocarbanilic acid and cyclohexanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Thiocarbanilic acid, S-cyclohexyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of thiocarbanilic acid, S-cyclohexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release thiocarbanilic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiocarbanilic acid, S-phenyl ester
  • Thiocarbanilic acid, S-methyl ester
  • Thiocarbanilic acid, S-ethyl ester

Uniqueness

Thiocarbanilic acid, S-cyclohexyl ester is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other esters of thiocarbanilic acid. The cyclohexyl group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

5394-12-7

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

S-cyclohexyl N-phenylcarbamothioate

InChI

InChI=1S/C13H17NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)

InChI Key

CRHJWMVJRUJZQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC(=O)NC2=CC=CC=C2

Origin of Product

United States

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